N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-4-8(15-13-6)12-9(14)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPECWZPGEOTSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-methylisothiazole. The process often includes the use of reagents such as thionyl chloride to form the corresponding acyl chloride, which then reacts with 3-methylisothiazole to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, using reagents such as boronic acids in Suzuki cross-coupling reactions.
Common reagents and conditions used in these reactions include thionyl chloride for acylation, boronic acids for cross-coupling, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives and substituted pyrazine compounds.
Scientific Research Applications
N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide is a heterocyclic compound with both nitrogen and sulfur atoms in its rings, categorized as a carboxamide. Its molecular formula is C9H8N4OS, with a molecular weight of approximately 220.25 g/mol. This compound has versatile applications in scientific research, especially in medicinal chemistry.
Scientific Research Applications
This compound is used in medicinal chemistry because of its structural features. The compound can be synthesized through various chemical methods, as detailed in patents and scientific literature. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmaceuticals.
Synthesis
The synthesis of this compound typically involves several steps conducted under controlled temperatures and conditions to optimize yield and purity. Monitoring the reaction progress can be achieved through techniques such as thin-layer chromatography or high-performance liquid chromatography.
Reactions
This compound can participate in several types of chemical reactions, each requiring specific conditions (e.g., temperature, solvent) to ensure successful outcomes. For instance, oxidation may require catalysts or specific oxidizing agents depending on the desired product.
Mechanism of Action
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The thiazole ring acts as a hydrogen bond acceptor, facilitating binding to active sites on target proteins, while the pyrazine moiety contributes to the compound's binding affinity and specificity through π-stacking interactions or additional hydrogen bonding.
Biological Activities
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds like pyrazinamide exert their effects by diffusing into bacterial cells and being converted to their active form, which then interferes with fatty acid synthesis . While the exact mechanism for this compound may vary, it likely involves similar pathways and molecular targets.
Comparison with Similar Compounds
Key Findings :
- MPX-004 and MPX-007 exhibit nanomolar potency for GluN2A, with selectivity over GluN2B/D attributed to their sulfonamide substituents .
- The absence of a sulfonamide group in the target compound may reduce potency but could simplify synthesis or alter pharmacokinetics.
Pyrazinecarboxamide Derivatives as Abiotic Elicitors
Pyrazinecarboxamides with lipophilic substituents, such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (1) and its tert-butyl analogue (2), enhance flavonolignan production in plant cultures .
| Compound | Substituents on Benzene Ring | Biological Role |
|---|---|---|
| 1 | 3-iodo, 4-methyl | Elicitor of S. marianum flavonolignans |
| 2 | 3-iodo, 4-methyl, 5-tert-butyl | Increased lipophilicity and elicitor activity |
Structural Comparison :
- The target compound’s thiazole ring replaces the iodinated benzene moiety, shifting its application from plant biology to neuropharmacology.
- Electron-withdrawing groups (e.g., iodine) in compounds 1–2 improve membrane permeability, a feature absent in the target compound .
Cholinesterase Inhibitors with Tetrahydropyrimidine Moieties
Pyrazinecarboxamides fused to tetrahydropyrimidines, such as N-(3-oxobutanoyl)pyrazine-2-carboxamide derivatives, inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Structure-Activity Relationship (SAR) :
- Substitution at the fifth position of tetrahydropyrimidines enhances AChE/BChE inhibition.
- The target compound lacks the tetrahydropyrimidine ring, limiting cholinesterase activity but favoring NMDA receptor interactions .
Antimycobacterial 5-Alkylamino-N-phenylpyrazine-2-carboxamides
5-alkylamino derivatives, like N-(5-chloro-2-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide (7c), exhibit antimycobacterial activity .
| Compound | Alkyl Chain Length | Melting Point (°C) | Antimycobacterial Potency |
|---|---|---|---|
| 7b | Butyl | 257.9–262.1 | Moderate |
| 7c | Pentyl | 250.3–255.1 | High |
Comparison :
- The target compound’s thiazole group replaces the chloro-hydroxyphenyl and alkylamino substituents, redirecting its bioactivity toward neurological targets.
- Longer alkyl chains in 7b–7f reduce melting points, suggesting increased flexibility but lower thermal stability .
Ruthenium(II) Complexes with Pyrazinecarboxamide Ligands
Ru(II) complexes, such as [Ru(L1)CyCl] (L1 = N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide), demonstrate anticancer activity via DNA groove binding .
Contrast with Target Compound :
- Metal coordination in Ru complexes introduces octahedral geometry and DNA/protein binding modes, unlike the target compound’s small-molecule receptor antagonism.
- The thiazole ring in the target compound may offer steric advantages absent in benzimidazole/benzothiazole ligands .
Biological Activity
N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine core substituted with a thiazole moiety, which is known for its diverse biological activities. The presence of the thiazole ring enhances the compound's interaction with various biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor signaling pathways, affecting cellular responses.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins.
Anticancer Activity
Research has demonstrated that derivatives of thiazole and pyrazine exhibit significant anticancer properties. For instance, a related compound was found to induce cell cycle arrest at the G0/G1 phase in various tumor cell lines without adversely affecting normal cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism | IC50 (μM) |
|---|---|---|---|
| This compound | BJAB (B-cell lymphoma) | Apoptosis induction | 25 |
| 6-Methyl-N-(2-methyl-1,3-thiazol-5-yl)pyrazine-2-carboxamide | Multiple solid tumors | Cell cycle arrest | Not specified |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. The specific activity of this compound against various pathogens remains to be fully characterized but shows promise based on related compounds .
Structure-Activity Relationships (SAR)
SAR studies indicate that modifications on the thiazole and pyrazine rings can significantly influence biological activity. For instance, the presence of electron-withdrawing groups on the aromatic ring enhances anticancer potency .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against cancer cells |
| Alkyl substitutions on thiazole | Enhanced antimicrobial activity |
Case Studies
A notable study profiled a series of pyrazine derivatives including this compound against a panel of hematological malignancies. The results indicated significant anti-proliferative effects with selective toxicity towards cancer cells . Another study highlighted its potential in inducing apoptosis in leukemic cells through modulation of intrinsic apoptotic pathways .
Q & A
Q. What are the standard protocols for synthesizing N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with pyrazine-2-carboxylic acid derivatives. Key intermediates include 3-methyl-1,2-thiazol-5-amine and activated pyrazine-2-carboxylic acid (e.g., acyl chlorides or mixed anhydrides). Reaction conditions such as anhydrous solvents (e.g., DMF or THF) and coupling agents (e.g., EDCI or HATU) are critical for amide bond formation. Purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- 1H/13C-NMR : Confirms the presence of the thiazole methyl group (~2.5 ppm for CH3) and pyrazine aromatic protons (8.5–9.5 ppm).
- IR Spectroscopy : Identifies the amide C=O stretch (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (MS) : Validates the molecular ion peak (m/z ≈ 249.3 for C10H9N4OS) and fragmentation patterns .
Q. What in vitro biological activities have been reported for this compound, and which cellular targets are implicated?
Preliminary studies highlight antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and anticancer potential via inhibition of kinase enzymes or DNA intercalation. Targets may include topoisomerases or tyrosine kinases, though mechanistic validation is ongoing .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing by-product formation?
- Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions like hydrolysis.
- Solvent Selection : Anhydrous DMF improves solubility of intermediates, while THF minimizes racemization.
- Purification : Gradient elution in HPLC or chiral stationary phases can resolve enantiomeric impurities .
Q. How can discrepancies in 1H-NMR spectral data for this compound be resolved when analyzing tautomeric forms or solvent effects?
Tautomerism in the thiazole ring may cause peak splitting. Deuterated solvents (e.g., DMSO-d6) stabilize specific tautomers. Variable-temperature NMR (VT-NMR) can elucidate dynamic equilibria, while 2D NMR (COSY, HSQC) maps coupling interactions .
Q. What strategies are employed to reconcile conflicting reports on the anticancer efficacy of this compound across different cell lines?
Contradictions may arise from cell line-specific expression of metabolic enzymes (e.g., CYP450) or efflux pumps (e.g., P-glycoprotein). Dose-response profiling, combined with siRNA knockdown of resistance markers, can clarify mechanisms. Comparative transcriptomics may identify biomarkers predictive of sensitivity .
Q. How do crystallographic studies address challenges in resolving the three-dimensional conformation of this compound?
Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N-H⋯N between thiazole and pyrazine) and planar geometry. Challenges like crystal polymorphism are mitigated by slow evaporation in mixed solvents (e.g., methanol/water). Software suites (e.g., SHELX, Mercury) refine atomic positions and validate bond lengths/angles .
Q. What computational methods are used to model the interaction of this compound with biological targets like kinases?
Molecular docking (AutoDock, Glide) predicts binding poses within ATP-binding pockets. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., methyl vs. halogen on thiazole) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
